Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting cyclopentanecarboxylic acid with ethyl chloroformate to form ethyl cyclopentanecarboxylate, followed by a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl halides.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding aldehyde or ketone and reduction to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Cyclopentanecarboxylic aldehyde or ketone.
Reduction: Cyclopentanecarboxylic alcohol.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Industry: It finds applications in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate: Similar structure but with a cyclohexene ring instead of cyclopentane.
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Contains an acrylate group instead of a carboxylate group.
Uniqueness: Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate is unique due to its cyclopentane ring, which provides different steric and electronic properties compared to its cyclohexene and acrylate counterparts.
Properties
IUPAC Name |
ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHGNUPQSVNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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